
A Comparative Guide to SKF 104976 and Other
CYP51 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SKF 104976

Cat. No.: B1681005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SKF 104976 with other inhibitors of Cytochrome

P450 51 (CYP51), also known as lanosterol 14α-demethylase. CYP51 is a critical enzyme in

the sterol biosynthesis pathway in both fungi and mammals, making it a key target for

antifungal drugs and a potential target for cholesterol-lowering therapies.

Introduction to CYP51 and its Inhibition
CYP51 is a crucial enzyme in the biosynthesis of essential sterols. In fungi, it is required for the

synthesis of ergosterol, a vital component of the fungal cell membrane. In mammals, CYP51 is

involved in the cholesterol biosynthesis pathway. Inhibition of this enzyme disrupts the

production of these essential sterols, leading to cellular dysfunction and, in the case of fungi,

cell death. This makes CYP51 an attractive target for the development of antifungal agents.

The most well-known class of CYP51 inhibitors are the azoles, which are widely used as

antifungal drugs.

SKF 104976 is a potent, substrate-based inhibitor of CYP51. It is a 32-carboxylic acid

derivative of lanosterol, the natural substrate for the CYP51 enzyme. Its structural similarity to

lanosterol allows it to effectively compete for the active site of the enzyme.

Quantitative Comparison of Inhibitor Potency

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1681005?utm_src=pdf-interest
https://www.benchchem.com/product/b1681005?utm_src=pdf-body
https://www.benchchem.com/product/b1681005?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes the inhibitory potency of SKF 104976 and a selection of other

well-known CYP51 inhibitors. The data is presented as the half-maximal inhibitory

concentration (IC50) or the dissociation constant (Kd), which are common measures of inhibitor

potency. Lower values indicate higher potency.

Inhibitor Target Enzyme IC50 Kd Citation(s)

SKF 104976

Human CYP51

(in Hep G2 cell

extract)

2 nM - [1]

Ketoconazole
Candida albicans

CYP51
0.4 - 0.6 µM 10 - 26 nM [2]

Human CYP51 4.5 µM 42 - 131 nM [2]

Itraconazole
Candida albicans

CYP51
0.4 - 0.6 µM 10 - 26 nM [2]

Human CYP51 ~70 µM 42 - 131 nM [2]

Fluconazole
Candida albicans

CYP51
0.4 - 0.6 µM 10 - 56 nM [2]

Human CYP51 >1300 µM ~30,500 nM [2]

Posaconazole
Candida albicans

CYP51
- - [3]

Voriconazole
Candida albicans

CYP51
- ≤50 nM [3]

Human CYP51 - ~2,300 nM [2]

Clotrimazole
Candida albicans

CYP51
- 10 - 26 nM [2]

Human CYP51 - 42 - 131 nM [2]

Tebuconazole
Candida albicans

CYP51
- - [2]

Human CYP51 1.3 µM - [2]
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Note: Direct comparison of IC50 and Kd values should be made with caution as they can be

influenced by experimental conditions. The data presented here is compiled from various

studies and is intended for comparative purposes.

Signaling Pathway and Experimental Workflow
Cholesterol Biosynthesis Pathway and CYP51 Inhibition
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the central

role of CYP51 and the point of inhibition by compounds like SKF 104976.
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Caption: Cholesterol biosynthesis pathway highlighting CYP51 inhibition.

General Experimental Workflow for a CYP51 Inhibition
Assay
This diagram outlines a typical workflow for determining the inhibitory activity of a compound

against CYP51.
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Caption: Workflow for a CYP51 enzyme inhibition assay.

Experimental Protocols
General Protocol for CYP51 Inhibition Assay
The inhibitory activity of compounds against CYP51 can be determined using a reconstituted in

vitro system or in cell-based assays.
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1. Reconstituted Enzyme Assay:

Enzyme and Substrate: Purified, recombinant human or fungal CYP51 is used. The

substrate is typically lanosterol.

Reaction Mixture: A typical reaction mixture contains the CYP51 enzyme, a cytochrome

P450 reductase (CPR) as an electron donor, a lipid environment (e.g., liposomes), and the

substrate lanosterol in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

Inhibitor Addition: The test compound (e.g., SKF 104976) is added to the reaction mixture at

various concentrations.

Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and

incubated at 37°C for a defined period.

Reaction Termination: The reaction is stopped by adding a quenching solvent (e.g., an

organic solvent like ethyl acetate).

Product Analysis: The reaction products are extracted and analyzed by a suitable method,

such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS/MS), to quantify the formation of the 14-demethylated product.

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated

relative to a control without the inhibitor. The IC50 value is then determined by fitting the data

to a dose-response curve.

2. Cell-Based Assay (e.g., using Hep G2 cells):

Cell Culture: Human hepatoma G2 (Hep G2) cells, which endogenously express CYP51, are

cultured in a suitable medium.

Inhibitor Treatment: Cells are treated with various concentrations of the test inhibitor for a

specific duration.

Metabolic Labeling: To measure cholesterol synthesis, cells can be incubated with a

radiolabeled precursor, such as [14C]acetate.
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Lipid Extraction: After incubation, cellular lipids are extracted.

Analysis: The incorporation of the radiolabel into cholesterol and its precursors (like

lanosterol) is quantified using techniques like thin-layer chromatography (TLC) followed by

scintillation counting or by LC-MS.

Data Analysis: The inhibition of cholesterol synthesis is determined by the reduction in

labeled cholesterol and the accumulation of lanosterol. The IC50 value is calculated from the

dose-response curve.

Discussion
The available data indicates that SKF 104976 is an exceptionally potent inhibitor of human

CYP51, with an IC50 value in the low nanomolar range (2 nM in a Hep G2 cell extract)[1]. This

potency is significantly greater than that of many clinically used azole antifungals against

human CYP51. For instance, the IC50 values for ketoconazole and itraconazole against human

CYP51 are in the micromolar range[2].

The high potency of SKF 104976 can be attributed to its design as a substrate analog. By

mimicking the natural substrate, lanosterol, it is expected to have a high affinity for the active

site of the enzyme, leading to potent competitive inhibition. In contrast, azole antifungals are

non-competitive inhibitors that bind to the heme iron of the cytochrome P450 enzyme.

The selectivity of a CYP51 inhibitor for the fungal versus the human enzyme is a critical factor

for its therapeutic use as an antifungal. While SKF 104976 is a potent inhibitor of human

CYP51, its activity against fungal CYP51 would need to be determined to assess its potential

as an antifungal agent. High potency against the human enzyme suggests it could be

investigated for its cholesterol-lowering effects. However, the strong inhibition of a key enzyme

in cholesterol biosynthesis could also raise concerns about potential toxicity.

In conclusion, SKF 104976 is a powerful tool for studying the role of CYP51 in cholesterol

metabolism. Its high potency makes it a valuable research compound. Further studies are

needed to fully characterize its selectivity profile and to explore its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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